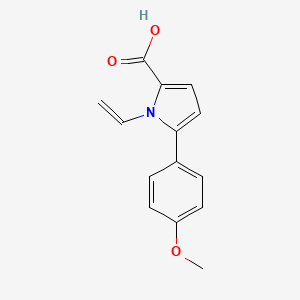

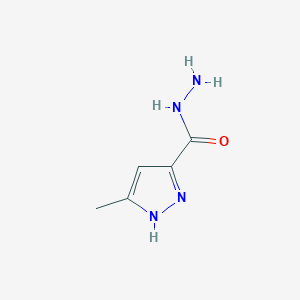

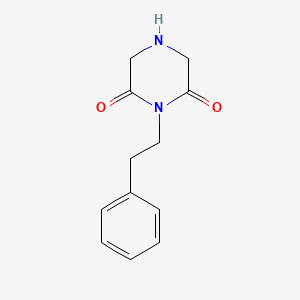

5-(4-Methoxy-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(4-Methoxy-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid (MPCA) is a synthetic organic compound with a unique molecular structure that has been studied for its potential applications in a variety of scientific research fields. MPCA has been studied for its potential to act as a ligand for metal complexes, to act as a precursor for the synthesis of other compounds, and to act as a catalyst for various organic reactions. In addition, MPCA has been studied for its potential to act as a bioactive compound, with research suggesting that it may have a variety of biochemical and physiological effects.

Applications De Recherche Scientifique

Medicinal Chemistry and Biological Activity

- Pyrrole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Compounds like 5-Benzoyl-1,2-dihydro-3H-pyrrolo-[1,2-a]pyrrole-1-carboxylic acid and its p-methoxy analog have shown significant activity in mouse models. These findings support the potential of pyrrole derivatives in developing new analgesic and anti-inflammatory agents (Muchowski et al., 1985).

- The Fe(II)-catalyzed isomerization of 4-vinylisoxazoles into pyrroles has been reported, providing a new synthetic pathway for pyrrole derivatives. This method highlights the versatility of pyrroles in synthetic chemistry, offering potential for further functionalization and application in drug development (Galenko et al., 2017).

Materials Science

- Poly(vinyl alcohol)/acrylic acid hydrogels modified with amine compounds, including pyrrole derivatives, have been developed for medical applications. These modifications aim to enhance the hydrogels' antibacterial and antifungal properties, indicating the potential of pyrrole derivatives in creating advanced biomaterials (Aly & El-Mohdy, 2015).

Corrosion Inhibition

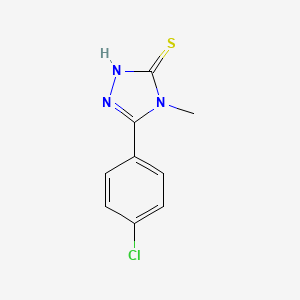

- Thiazole-based pyridine derivatives, including those with a methoxy-phenyl group, have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic environments. These studies show that pyrrole derivatives can effectively protect metal surfaces, suggesting their application in industrial corrosion prevention (Chaitra et al., 2016).

Propriétés

IUPAC Name |

1-ethenyl-5-(4-methoxyphenyl)pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-3-15-12(8-9-13(15)14(16)17)10-4-6-11(18-2)7-5-10/h3-9H,1H2,2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJPEJGLSPARIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(N2C=C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24804247 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-(4-Methoxy-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1348979.png)

![1-[4-(Difluoromethoxy)phenyl]ethan-1-one](/img/structure/B1348990.png)

![Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate](/img/structure/B1348991.png)

![(5E)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B1349004.png)

![1-[(2-Nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B1349012.png)